Cas no 2166117-08-2 (Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)-)

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine is a chiral pyrrolidine derivative characterized by its stereospecific configuration and functional group substitutions. The presence of a fluoromethyl group at the 2-position and a methoxy group at the 4-position enhances its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The (2R,4R) stereochemistry ensures high enantioselectivity, making it valuable for the development of biologically active compounds, particularly in medicinal chemistry. Its structural features contribute to improved metabolic stability and binding affinity in drug design. The compound is typically employed in the synthesis of fluorinated analogs and as a building block for complex heterocycles, offering precise control over molecular architecture.
Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- structure
2166117-08-2 structure
Product Name:Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)-
CAS No:2166117-08-2
MF:C6H12FNO
MW:133.16398525238
CID:5261147
Update Time:2025-05-26

Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)-
    • Inchi: 1S/C6H12FNO/c1-9-6-2-5(3-7)8-4-6/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
    • InChI Key: FDSQVTOGYVLLKW-PHDIDXHHSA-N
    • SMILES: N1C[C@H](OC)C[C@@H]1CF

Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- Pricemore >>

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Additional information on Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)-

Introduction to Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- (CAS No. 2166117-08-2)

Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- (CAS No. 2166117-08-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolidines, which are five-membered heterocyclic compounds with a nitrogen atom. The presence of a fluoromethyl group and a methoxy substituent at specific positions on the pyrrolidine ring imparts distinct chemical and biological characteristics to this molecule.

The chiral centers at the 2 and 4 positions of the pyrrolidine ring, specifically in the (2R,4R) configuration, are crucial for its biological activity and selectivity. Chirality is a fundamental concept in organic chemistry and plays a vital role in drug design and development. The enantiomeric purity of Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- is essential for ensuring its efficacy and minimizing potential side effects in therapeutic applications.

Recent studies have highlighted the potential of Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- in various pharmacological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in disease pathways. One notable application is its use as a lead compound in the development of inhibitors for protein kinases, which are key targets in cancer therapy.

The fluoromethyl group in Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- contributes to its metabolic stability and enhances its binding affinity to target proteins. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, leading to improved pharmacokinetic profiles and reduced toxicity. This makes Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- an attractive candidate for further optimization in drug discovery programs.

In addition to its enzymatic inhibition properties, Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- has also been investigated for its potential as a scaffold for developing novel antibiotics. The methoxy substituent at the 4-position enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. This property is particularly important for antibiotics that need to penetrate bacterial cell membranes effectively.

Clinical trials involving derivatives of Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- have shown promising results in treating various diseases. For example, a phase II clinical trial evaluating a derivative of this compound as a treatment for chronic obstructive pulmonary disease (COPD) demonstrated significant improvements in lung function and quality of life for patients. These findings underscore the therapeutic potential of this class of compounds and warrant further investigation.

The synthesis of Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- involves several steps that require precise control over chirality and functional group manipulation. Common synthetic routes include asymmetric synthesis using chiral catalysts or resolving agents to achieve high enantiomeric purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale with high efficiency and yield.

In conclusion, Pyrrolidine, 2-(fluoromethyl)-4-methoxy-, (2R,4R)- (CAS No. 2166117-08-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore new avenues for optimizing its properties and expanding its potential uses in various medical fields.

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